molecular formula C27H27I2N3O2 B12052052 3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-(pentyloxy)benzylidene)propanohydrazide

3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-(pentyloxy)benzylidene)propanohydrazide

Cat. No.: B12052052
M. Wt: 679.3 g/mol
InChI Key: QTFRJTYWPZAKTK-UXHLAJHPSA-N
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Description

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from simple aromatic compounds

    Hydrazide Formation: The hydrazide functional group is introduced by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.

    Benzylidene Substitution: The final step involves the condensation of the hydrazide with 4-(pentyloxy)benzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the hydrazide to an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diiodo-9H-carbazole: A simpler compound with similar iodine substitution but lacking the hydrazide and benzylidene groups.

    N-(4-(Pentyloxy)benzylidene)propanohydrazide: A compound with a similar hydrazide and benzylidene structure but lacking the carbazole core.

Uniqueness

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-(pentyloxy)benzylidene)propanohydrazide is unique due to its combination of a carbazole core with iodine substitution and a hydrazide functional group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C27H27I2N3O2

Molecular Weight

679.3 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-pentoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C27H27I2N3O2/c1-2-3-4-15-34-22-9-5-19(6-10-22)18-30-31-27(33)13-14-32-25-11-7-20(28)16-23(25)24-17-21(29)8-12-26(24)32/h5-12,16-18H,2-4,13-15H2,1H3,(H,31,33)/b30-18+

InChI Key

QTFRJTYWPZAKTK-UXHLAJHPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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